Acalabrutinib, a potent and selective Bruton tyrosine kinase (BTK) inhibitor, exists as two enantiomers due to a chiral carbon in its structure []. These enantiomers, designated as R- and S-acalabrutinib, possess distinct chemical and biological properties that influence their interactions with biological systems. While acalabrutinib is primarily recognized for its therapeutic potential in B-cell malignancies, its enantiomers offer valuable tools for dissecting the intricacies of BTK signaling pathways and exploring their broader implications in various biological processes.
Although specific details regarding the synthesis of individual acalabrutinib enantiomers are limited in the provided literature, it is plausible that chiral separation techniques are employed []. These techniques typically involve utilizing chiral stationary phases in chromatographic methods, allowing for the separation and purification of enantiomers based on their differential interactions with the chiral environment.
Acalabrutinib's molecular structure features a central imidazo[1,5-a]pyrazine core []. The chiral carbon, responsible for the existence of enantiomers, likely resides within the substituents attached to this core. Determining the absolute configuration (R or S) of each enantiomer requires detailed stereochemical analysis, potentially involving techniques like X-ray crystallography or advanced spectroscopic methods.
The chemical reactivity of acalabrutinib enantiomers revolves around their shared pharmacophore, primarily the 2-butynamide group []. This group facilitates a covalent interaction with the cysteine 481 residue located within the ATP-binding pocket of BTK [, , ]. The covalent modification of BTK underpins the irreversible inhibition of its kinase activity.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9